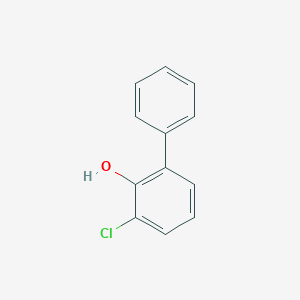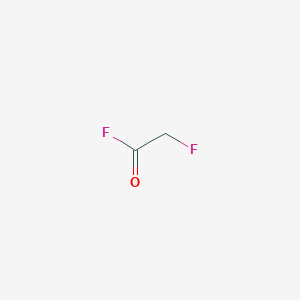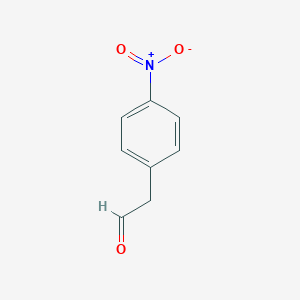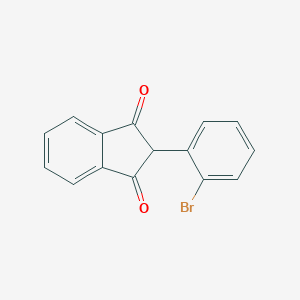
2-(2-Bromophenyl)indane-1,3-dione
Overview
Description
“2-(2-Bromophenyl)indane-1,3-dione” is a chemical compound with the CAS number 1470-41-3 . It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Synthesis Analysis
Indane-1,3-dione can be synthesized following different synthetic procedures . The most straightforward one consists in the nucleophilic addition of alkyl acetate 2 on dialkyl phthalate 1 under basic conditions . This produces the intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion 3 .
Molecular Structure Analysis
The molecular weight of “2-(2-Bromophenyl)indane-1,3-dione” is 301.14 . It is a derivative of indane-1,3-dione, which is a privileged scaffold in chemistry . The derivatives of this structure can find applications in various research fields .
Chemical Reactions Analysis
Indane-1,3-dione is a versatile building block used in numerous applications . It is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications .
Physical And Chemical Properties Analysis
The molecular weight of “2-(2-Bromophenyl)indane-1,3-dione” is 301.14 . More detailed physical and chemical properties were not found in the retrieved papers.
Scientific Research Applications
Versatility in Applications : Indane-1,3-dione, a related compound, is a versatile building block used in numerous applications such as biosensing, bioactivity, bioimaging, electronics, and photopolymerization. This highlights the potential diverse applications of its derivatives like 2-(2-Bromophenyl)indane-1,3-dione (Pigot, Brunel, & Dumur, 2022).
Anticoagulant and Antimicrobial Properties : Some derivatives of indane-1,3-diones, including those similar to 2-(2-Bromophenyl)indane-1,3-dione, have been used as anticoagulants, dyes, polymerization modifiers, rodenticides, and shown antimicrobial properties (Čižmáriková, Kráľová, & Hrnčiar, 2000).
Synthesis of Novel Derivatives : Novel derivatives of indane-1,3-dione have been synthesized and investigated for their anticoagulant properties. This research indicates the potential for creating new compounds with similar structural characteristics as 2-(2-Bromophenyl)indane-1,3-dione for specific medical applications (Mitka, Kowalski, Pawelec, & Majka, 2009).
Transition Metal Complexes : Studies have been conducted on the synthesis of transition metal complexes involving similar compounds, revealing potential applications in the field of antimicrobial studies and the development of metal-derived drugs (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).
Carbonylative Cyclization Reactions : Research involving the reaction of alkynes with 2-bromophenylboronic acids, a related process to the synthesis of 2-(2-Bromophenyl)indane-1,3-dione, has been explored. This shows the compound's relevance in complex chemical synthesis and organic chemistry (Harada, Nakanishi, Fujihara, Tobisu, Fukumoto, & Chatani, 2007).
Future Directions
Indane-1,3-dione, a closely related compound, is of high current interest and has been extensively studied as a synthetic intermediate for the design of many different biologically active molecules . It is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for NLO applications . This suggests that “2-(2-Bromophenyl)indane-1,3-dione” and its derivatives may also have potential for future research and applications.
properties
IUPAC Name |
2-(2-bromophenyl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-12-8-4-3-7-11(12)13-14(17)9-5-1-2-6-10(9)15(13)18/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYYDNADXPFCBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=O)C3=CC=CC=C3C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369719 | |
| Record name | 2-(2-Bromophenyl)indane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)indane-1,3-dione | |
CAS RN |
1470-41-3 | |
| Record name | 2-(2-Bromophenyl)indane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90369719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




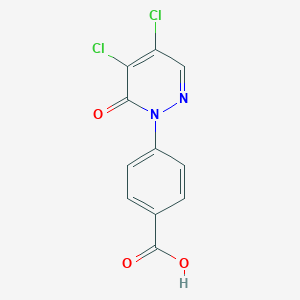
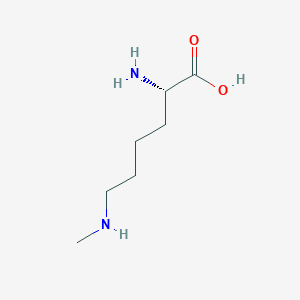
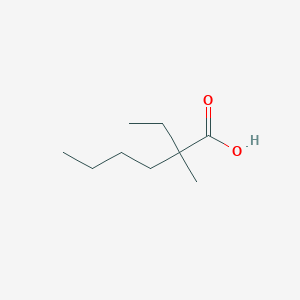
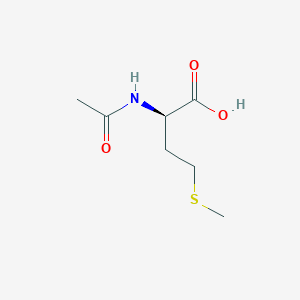
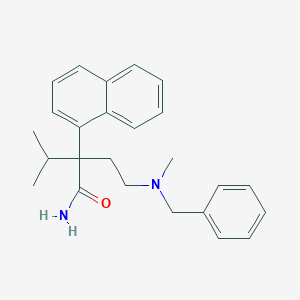
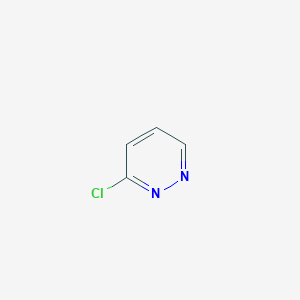
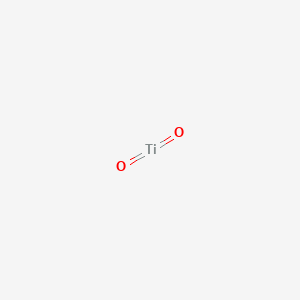
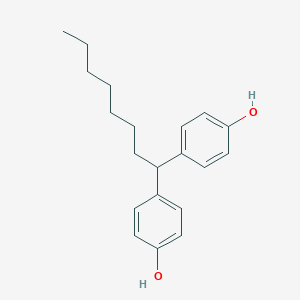
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-](/img/structure/B74181.png)
![[(E)-4-phenylbut-2-enyl]benzene](/img/structure/B74182.png)
